molecular formula C9H14O4 B14038443 (1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate

Cat. No.: B14038443
M. Wt: 186.20 g/mol
InChI Key: XFLSEYYPOYRKKC-RNFRBKRXSA-N
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Description

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate is a chemical compound with the molecular formula C11H18O4 It is a derivative of cyclopentane, featuring two methyl groups and two carboxylate groups attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate typically involves the esterification of (1R,2R)-cyclopentane-1,2-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed under basic conditions.

Major Products

    Oxidation: Produces (1R,2R)-cyclopentane-1,2-dicarboxylic acid.

    Reduction: Yields (1R,2R)-dimethyl cyclopentane-1,2-diol.

    Substitution: Results in various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-Cyclopentane-1,2-dicarboxylic acid
  • (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate
  • (1R,2R)-Diethyl cyclopentane-1,2-dicarboxylate

Uniqueness

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate is unique due to its specific structural configuration and the presence of both methyl and carboxylate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate is an organic compound characterized by its unique structural configuration, which includes a cyclopentane ring with two ester groups. This compound has garnered attention in the scientific community due to its potential biological activities and mechanisms of action.

  • Molecular Formula: C8_{8}H14_{14}O4_{4}
  • Molecular Weight: 186.21 g/mol
  • Structure: The compound features chirality at the 1 and 2 positions of the cyclopentane ring, influencing its interactions with biological targets.

Research indicates that this compound can act as a ligand for various receptors and enzymes. Its mechanism of action involves:

  • Binding Interactions: The compound's structure allows it to bind to specific molecular targets, potentially modulating their activity. This interaction can lead to a range of biological effects depending on the target and context of the interaction.
  • Influence on Biological Pathways: Preliminary studies suggest that it may influence pathways involved in metabolic processes and cellular signaling, although detailed pathways remain to be fully elucidated.

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Enzyme Modulation: The compound may inhibit or enhance enzyme activities through competitive or allosteric mechanisms. For example, the presence of carboxylate groups allows for potential ionic interactions with active sites of enzymes.
  • Potential Therapeutic Uses: Given its ability to modulate receptor activity, there is ongoing investigation into its use in medicinal chemistry for developing therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

To better understand this compound’s unique properties and potential applications, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
(1R,2R)-Cyclopentane-1,2-dicarboxylic acidDicarboxylic acidContains two carboxylic acid groups
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylateCyclohexane derivativeLarger ring structure; different steric effects
(1R,2R)-Diethyl cyclopentane-1,2-dicarboxylateDiester derivativeEthyl groups may alter solubility and reactivity

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study 1: A pharmacological study demonstrated that this compound can significantly alter enzyme activity in vitro. Specific assays indicated a dose-dependent inhibition of certain metabolic enzymes.
  • Study 2: Another research project focused on its impact on cell signaling pathways. Results showed that this compound could modulate signaling cascades related to inflammation and apoptosis.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl (1R,2R)-cyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-4-3-5-7(6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

XFLSEYYPOYRKKC-RNFRBKRXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1C(=O)OC

Canonical SMILES

COC(=O)C1CCCC1C(=O)OC

Origin of Product

United States

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